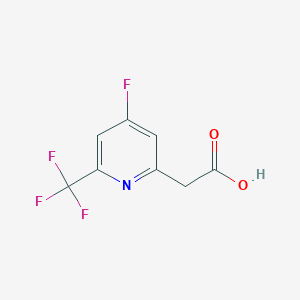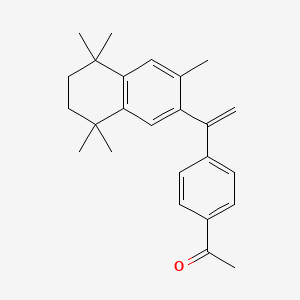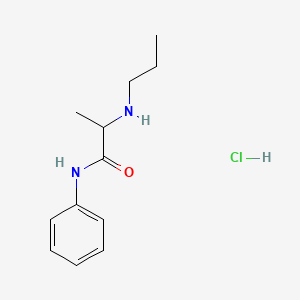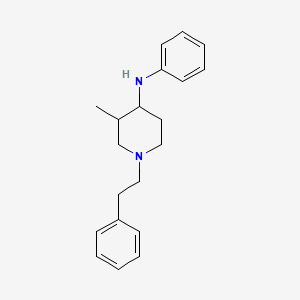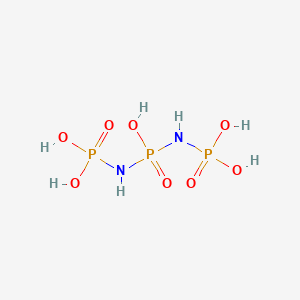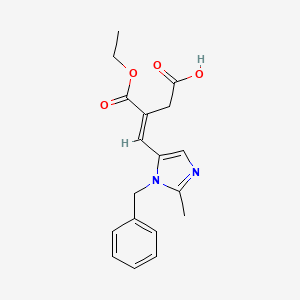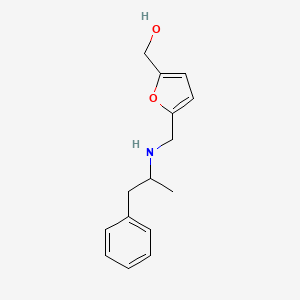
Amphetamine-5-((Methyl)2-furanmethanol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amphetamine-5-((Methyl)2-furanmethanol) is a compound that belongs to the class of substituted amphetamines. It is characterized by the presence of a furan ring attached to the amphetamine backbone, which imparts unique chemical and pharmacological properties to the molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amphetamine-5-((Methyl)2-furanmethanol) typically involves the reaction of amphetamine with 5-methyl-2-furanmethanol under specific conditions. One common method involves the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas to facilitate the hydrogenation reaction .
Industrial Production Methods
Industrial production of Amphetamine-5-((Methyl)2-furanmethanol) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Amphetamine-5-((Methyl)2-furanmethanol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The furan ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophiles like halogens (e.g., bromine, chlorine) are used in substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Amphetamine-5-((Methyl)2-furanmethanol) has a wide range of applications in scientific research:
Chemistry: Used as a reference material for analytical studies and as a precursor in organic synthesis.
Biology: Studied for its effects on neurotransmitter release and receptor binding.
Medicine: Investigated for potential therapeutic uses in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Amphetamine-5-((Methyl)2-furanmethanol) involves the stimulation of neurotransmitter release, particularly dopamine and norepinephrine. The compound acts on monoamine transporters, reversing their function and increasing the concentration of neurotransmitters in the synaptic cleft. This leads to enhanced neurotransmission and various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Amphetamine: A central nervous system stimulant with a similar structure but lacking the furan ring.
Methamphetamine: A more potent stimulant with a similar mechanism of action.
Ephedrine: A naturally occurring compound with similar sympathomimetic effects.
Uniqueness
Amphetamine-5-((Methyl)2-furanmethanol) is unique due to the presence of the furan ring, which imparts distinct chemical properties and potentially different pharmacological effects compared to other amphetamines .
Properties
Molecular Formula |
C15H19NO2 |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
[5-[(1-phenylpropan-2-ylamino)methyl]furan-2-yl]methanol |
InChI |
InChI=1S/C15H19NO2/c1-12(9-13-5-3-2-4-6-13)16-10-14-7-8-15(11-17)18-14/h2-8,12,16-17H,9-11H2,1H3 |
InChI Key |
GSUCKRLRAUJVBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)NCC2=CC=C(O2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Oxaspiro[4.5]deca-6,9-dien-8-one, 7,9-bis(1,1-dimethylethyl)-](/img/structure/B13437568.png)
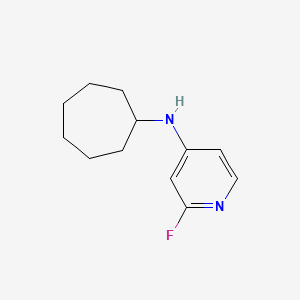
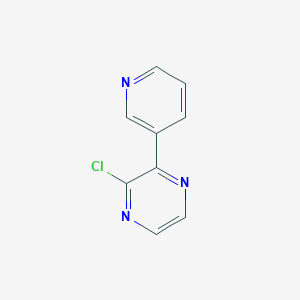

![benzyl 1-(4-hydroxy-3-methoxycarbonylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B13437589.png)
![1,1'-[Chloro(4-methoxyphenyl)ethenylidene]bis[4-(phenylmethoxy)benzene](/img/structure/B13437593.png)
![1-Pyrrolidinecarboxylic acid, 3-[2-[[(1,1-dimethylethoxy)carbonyl][5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-b]pyrazin-2-yl]amino]acetyl]-4-ethyl-, phenylmethyl ester, (3R,4S)-](/img/structure/B13437595.png)
